Diiodostannane
Description
Historical Context and Evolution of Stannous Halide Chemistry
The study of stannous halides, including diiodostannane, is rooted in the broader field of inorganic chemistry. Tin(II) iodide is a red-orange solid. wikipedia.org Historically, the synthesis of tin(II) iodide could be achieved by heating metallic tin with a mixture of iodine in 2 M hydrochloric acid. wikipedia.org The chemistry of tin and its compounds, including its halides, has been a subject of investigation for centuries, contributing to our fundamental understanding of main group elements.
Significance in Modern Inorganic and Materials Chemistry Paradigms
In recent years, this compound has emerged as a compound of considerable interest, particularly in the realm of materials science and inorganic chemistry. solubilityofthings.comfiveable.me Its significance stems from its role as a key precursor in the synthesis of novel materials with promising applications. solubilityofthings.com Notably, this compound is a critical component in the fabrication of perovskite solar cells, a rapidly advancing area of photovoltaic technology. scispace.comfigshare.comacs.orgenergy.govmaysunsolar.com The unique electronic and optical properties of materials derived from this compound make them suitable for various applications, including light-emitting diodes (LEDs) and other optoelectronic devices. solubilityofthings.com
The development of advanced materials often relies on the precise control of their structure and properties at the nanoscale. primescholars.com Inorganic compounds like this compound are instrumental in this pursuit, enabling the creation of materials with tailored functionalities. solubilityofthings.com For instance, the use of this compound in the formation of tin-halide perovskites offers an alternative to lead-based perovskites, addressing concerns about toxicity and environmental impact. scispace.comfigshare.com
Scope of Academic Investigation and Research Trajectories
Current research on this compound is multifaceted, exploring its synthesis, structural characteristics, and applications. One major research thrust is the optimization of synthesis methods to produce high-purity this compound and its adducts for specific applications. For example, a one-step synthesis of a SnI2·(DMSO)x adduct has been developed to improve the performance of tin perovskite solar cells. scispace.comfigshare.comacs.org This method involves the in situ reaction of metallic tin and iodine in dimethyl sulfoxide (B87167) (DMSO), leading to a highly coordinated adduct that enhances the quality of perovskite thin films. scispace.comfigshare.comacs.org
Another significant area of investigation is the detailed characterization of this compound's crystal structure. X-ray crystallography has revealed a unique crystal motif for solid SnI2, where some tin(II) centers are coordinated to six iodide ligands, while others exhibit a distorted geometry. wikipedia.org Understanding the crystal structure is crucial as it dictates the material's properties and performance in various applications. beilstein-journals.orgrcsb.orgnih.govrcsb.org
Furthermore, the exploration of this compound extends to its incorporation into various advanced materials. Researchers are actively investigating its use in thin-film photovoltaics and other electronic devices. nrel.govopenaccessjournals.com The goal is to develop more efficient, stable, and environmentally friendly technologies. The ongoing research into this compound and its derivatives is indicative of the broader trends in materials science, which emphasize the design and synthesis of novel materials with specific functionalities to address global challenges in energy and electronics. mit.edudgm.de
Properties of this compound
| Property | Value |
| Chemical Formula | SnI₂ |
| Molar Mass | 372.52 g/mol sigmaaldrich.cn |
| Appearance | Red-orange solid wikipedia.org |
| Density | 5.28 g/cm³ (at 25 °C) sigmaaldrich.cn |
| Melting Point | 320 °C (608 °F) sigmaaldrich.cn |
| Boiling Point | 714 °C (1317 °F) sigmaaldrich.cn |
| Crystal Structure | Unique motif with some Sn(II) centers having six-coordinate geometry and others being distorted wikipedia.org |
Properties
Molecular Formula |
H2I2Sn |
|---|---|
Molecular Weight |
374.53 g/mol |
IUPAC Name |
diiodostannane |
InChI |
InChI=1S/2HI.Sn.2H/h2*1H;;;/q;;+2;;/p-2 |
InChI Key |
NBMCSYVOJTTWKP-UHFFFAOYSA-L |
Canonical SMILES |
[SnH2](I)I |
Origin of Product |
United States |
Synthetic Methodologies for Diiodostannane
Direct Elemental Combination Pathways for SnI₂ Formation
The most straightforward method for producing tin(II) iodide is through the direct reaction of metallic tin with iodine. wikipedia.orgresearchgate.net This approach is based on the fundamental chemical affinity between the two elements.
The reaction can be represented by the following equation: Sn + I₂ → SnI₂ wikipedia.org
This synthesis is typically carried out by heating metallic tin with a mixture of iodine. wikipedia.org One variation of this method involves the use of 2 M hydrochloric acid as a reaction medium. wikipedia.org The direct reaction of tin metal with iodine in a solvent like methylene (B1212753) chloride can also yield SnI₂ as a side product, with tin(IV) iodide (SnI₄) being the principal product under certain conditions. umb.edu The relative stability of the +2 and +4 oxidation states of tin means that reaction conditions must be carefully controlled to favor the formation of the desired tin(II) iodide. researchgate.netumb.edu
Solution-Phase Synthesis Routes
Solution-phase synthesis offers greater control over reaction parameters and can be tailored to produce high-purity SnI₂ and its derivatives. These methods often involve the use of solvents to mediate the reaction and facilitate the formation of specific adducts or to control crystallization.
In many applications, particularly in the fabrication of perovskite solar cells, the quality of the SnI₂ precursor is critical. One advanced approach involves the in situ reaction of metallic tin and iodine in dimethyl sulfoxide (B87167) (DMSO). nih.gov This process generates a highly coordinated SnI₂·(DMSO)ₓ adduct. nih.gov The formation of these adducts is significant because they can be well-dispersed in the precursor solution, which in turn helps in directing the out-of-plane crystal orientation and achieving a more uniform structure in the final polycrystalline perovskite thin films. nih.gov The use of such adducts has been shown to improve the electron diffusion length in tin-halide perovskite films. nih.gov
The coordination of the carbonyl oxygen from carboxylic acids with the tin atom has also been explored to facilitate the oxidative addition of iodine to tin, leading to the formation of SnI₂. acs.org This catalytic approach can lead to a faster and more efficient reaction. acs.org
Achieving high purity and yield is a primary goal in the synthesis of SnI₂. The presence of impurities, particularly Sn(IV) compounds like SnI₄, can be detrimental to the performance of devices fabricated using SnI₂. acs.orgnih.gov Several strategies are employed to minimize these impurities.
One key aspect is the careful control of the stoichiometry of the reactants. wustl.edu In the direct reaction between tin and iodine, if iodine is the limiting reagent, unreacted tin will remain, while if tin is the limiting reagent, excess iodine may lead to the formation of SnI₄. wustl.edu
The choice of solvent and the presence of additives can also significantly influence the reaction outcome. For instance, the use of carboxylic acids can catalyze the reaction and suppress the formation of Sn⁴⁺ ions. acs.org Additionally, performing the synthesis under an inert atmosphere is crucial to prevent the oxidation of Sn²⁺ to Sn⁴⁺ by atmospheric oxygen. chemicalforums.com The purification of the final product is often necessary to remove any unreacted starting materials or byproducts.
| Parameter | Effect on Purity and Yield | Example Optimization Strategy |
| Stoichiometry | Determines the limiting reagent and potential for side products. wustl.edu | Use of precise molar ratios of tin and iodine to maximize SnI₂ formation. wustl.edu |
| Solvent | Can mediate the reaction and form adducts that influence product quality. nih.gov | Using DMSO to form SnI₂·(DMSO)ₓ adducts for better film morphology. nih.gov |
| Additives | Can catalyze the reaction and prevent oxidation. acs.org | Addition of carboxylic acids to accelerate the reaction and reduce Sn⁴⁺ impurities. acs.org |
| Atmosphere | Prevents oxidation of Sn²⁺. chemicalforums.com | Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon). chemicalforums.com |
| Temperature | Affects reaction rate and product stability. | Optimization of heating temperature to ensure complete reaction without decomposition. |
Solvent-Mediated Adduct Formation (e.g., Diiodostannane–DMSO Adducts)
Controlled Crystallization and Material Fabrication Techniques
Beyond the initial synthesis of the compound, specific techniques are used to produce crystalline this compound materials and thin films for various applications, especially in optoelectronics.
The sol-gel process is a versatile wet-chemical technique used to fabricate ceramic and glassy materials from molecular precursors. wikipedia.org This method involves the transition of a colloidal solution (sol) into a gel-like network. wikipedia.org For tin-based materials, precursors like tin halides can be used. frontiersin.org
In the context of producing crystalline tin oxide, a related material, tin chlorides are often used as precursors in a sol-gel process. sci-hub.se A similar principle can be applied to synthesize doped or composite materials containing SnI₂. For example, crystals of stannous iodide, both undoped and doped with local impurities, have been grown using a sol-gel technique in a silica (B1680970) gel medium. primescholars.com This method allows for the creation of wide band-gap semiconductor materials with potential applications in high-temperature devices. primescholars.com The process generally involves hydrolysis and polycondensation of precursors, followed by aging, drying, and thermal treatment to achieve the desired crystalline phase. sci-hub.se
Vacuum deposition is a key technique for fabricating high-quality thin films of SnI₂ and related perovskite structures for electronic and optoelectronic devices. researchgate.netoup.com This method offers excellent control over film thickness and purity. oup.com
One common vacuum deposition technique is thermal evaporation, where SnI₂ powder is heated in a vacuum, and the vapor deposits onto a substrate. oup.com This method has been used to create bilayer thin films of CH₃(CH₂)₁₁NH₃I and SnI₂ for the formation of 2D organic-inorganic hybrid materials. oup.com The deposition is often followed by a post-annealing step to promote the reaction and crystallization of the desired perovskite phase. oup.com
Advanced Structural Elucidation and Theoretical Characterization of Diiodostannane
Solid-State Structural Investigations
The solid-state form of diiodostannane presents a complex and fascinating area of study, revealing a layered architecture, multiple polymorphic forms, and intriguing responses to extreme pressures.
Layered Crystal Architecture and Inter-Layer Interactions (I-Sn-I Stacking)
The crystal structure of bulk this compound is characterized by a layered arrangement. researchgate.net These layers are composed of tin (Sn) and iodine (I) atoms with strong intra-layer bonds and weaker van der Waals forces between adjacent layers. researchgate.net The fundamental structure of bulk SnI₂ is monoclinic, with the space group C2/m. materialsproject.orgd-nb.info Within this structure, there are two distinct coordination environments for the tin atoms. researchgate.net One-third of the Sn²⁺ ions are coordinated to six iodine atoms in a geometry similar to that of lead(II) chloride, while the remaining tin atoms exhibit a different coordination. researchgate.net This arrangement results in puckered sheets of Sn-I ions. researchgate.net
The structure can be described as two-dimensional, consisting of SnI₂ sheets oriented along the (2, 0, 1) direction. materialsproject.org The bonding within these layers involves SnI₆ octahedra that share corners with four equivalent SnI₅ square pyramids and edges with two equivalent SnI₆ octahedra. materialsproject.org The Sn-I bond lengths within these structures vary, with some being shorter (around 3.19 Å) and others longer (around 3.26 Å). materialsproject.org
Polymorphism and Phase Transitions (e.g., Red and Yellow Modifications)
This compound is known to exist in different polymorphic forms, most notably as red and yellow modifications. researchgate.net The common bulk form is a red-orange solid. wikipedia.org Early investigations into thin films of SnI₂ revealed that films deposited at room temperature were yellow, while the initial powder was red. researchgate.net This color change suggests a polymorphous transition. The low-temperature red form is designated as α-SnI₂, and the high-temperature yellow form as β-SnI₂. researchgate.net
The transition from the monoclinic α-SnI₂ to a hexagonal β-SnI₂ has been observed in thin films. researchgate.net The hexagonal β-SnI₂ phase has different unit cell parameters compared to the bulk monoclinic form. researchgate.net While this transition is observed in thin films, it has not been readily detected in bulk powders through methods like differential thermal analysis, possibly due to a very small enthalpy change associated with the transition. researchgate.net
Here is a data table summarizing the properties of α- and β-SnI₂:
| Property | α-SnI₂ (Red) | β-SnI₂ (Yellow) |
| Crystal System | Monoclinic | Hexagonal |
| Color | Red | Yellow |
| X-ray Density | 5.28 g/cm³ researchgate.net | 5.06 g/cm³ researchgate.net |
| Nature | Low-temperature phase | High-temperature phase |
High-Pressure Induced Structural Transformations and Amorphization
Under high pressure, this compound undergoes significant structural changes. researchgate.net Experimental and theoretical studies have shown that SnI₂ experiences a gradual transition from a crystalline to an amorphous state upon compression. researchgate.netresearchgate.net This pressure-induced amorphization is thought to be caused by the breaking of bonds between the neighboring layers of the crystal structure. researchgate.net
Further compression of the amorphous phase leads to recrystallization into a new high-pressure crystal phase. researchgate.net This new phase is proposed to have a C2/m space group. researchgate.net The transition to an amorphous state begins at approximately 2.15 GPa, as indicated by changes in Raman spectra, and the recrystallization to a new crystalline phase occurs at around 33.18 GPa. researchgate.net This crystalline-amorphization-recrystallization phenomenon is a notable characteristic of SnI₂ under high pressure. researchgate.net
Computational Chemistry Approaches
Computational methods, particularly Ab Initio and Density Functional Theory (DFT), have been instrumental in understanding the structural and electronic properties of this compound at a fundamental level.
Ab Initio and Density Functional Theory (DFT) Calculations for Structural Prediction and Geometry Optimization
Ab initio and DFT calculations are powerful tools for predicting the stable crystal structures and optimizing the geometry of materials like this compound. researchgate.netresearchgate.net These first-principles methods allow for the calculation of material behavior based on quantum mechanical principles without empirical parameters. stackexchange.com DFT calculations have been successfully used to investigate the high-pressure behavior of SnI₂, confirming the experimental observations of amorphization and recrystallization. researchgate.net
For monolayer SnI₂, DFT calculations have been used to determine its optimized lattice parameters and electronic structure. mdpi.comnih.gov For instance, the optimized lattice parameter for monolayer SnI₂ with a hexagonal lattice was calculated to be 4.57 Å, which is in good agreement with experimental data. mdpi.comnih.gov DFT has also been used to compare the stability of different phases, showing that while the bulk monoclinic structure is more stable, the hexagonal phase is favored in the 2D monolayer limit. d-nb.info
Here is an interactive data table showcasing DFT-calculated properties for monolayer SnI₂:
| Property | Calculated Value |
| Crystal System | Hexagonal mdpi.comnih.gov |
| Space Group | P-3m1 mdpi.comnih.gov |
| Optimized Lattice Parameter | 4.57 Å mdpi.comnih.gov |
| Band Gap (Indirect) | ≈2.9 eV d-nb.info |
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of this compound has been extensively studied using computational methods. researchgate.net DFT calculations reveal that monolayer SnI₂ is a semiconductor with a large, indirect band gap. researchgate.net The electronic properties are thickness-dependent, with a transition from an indirect to a direct band gap observed as the number of layers increases. d-nb.info
Analysis of the electron localization function (ELF) provides insight into the chemical bonding. mdpi.comnih.gov In monolayer SnI₂, the bonding between tin and iodine atoms shows characteristics of a free electron gas, indicating weak bonding. nih.gov The presence of lone pair electrons on the tin atoms contributes to strong anharmonicity, which influences the material's thermal properties. nih.gov The chemical bonding in tin dihalides, in general, is a hybrid of ionic and covalent character. researchgate.net
The frontier orbitals (HOMO and LUMO) of SnI₂ complexes in solution have also been investigated. acs.org The occupied orbitals are primarily localized on the SnI₂ unit, while the unoccupied orbitals can be distributed over both the SnI₂ and the solvent molecules. acs.org This distribution affects the optical properties of the complexes. acs.org
Reactivity Profiles and Mechanistic Insights of Diiodostannane
Lewis Acidity and Adduct Formation
As a chemical species with an available empty orbital, diiodostannane can accept an electron pair from a Lewis base, forming a Lewis adduct. wikipedia.org This characteristic defines its Lewis acidity and is fundamental to its chemical interactions. The strength of this acidity can be influenced by various factors, including the electronic and steric properties of the interacting species. libretexts.org
Interaction with Electron-Donating Solvents and Ligands
This compound readily interacts with electron-donating solvents and ligands, which act as Lewis bases. This interaction is critical in the preparation of precursor solutions for applications like perovskite solar cells. The solvent molecules can coordinate with the tin(II) center, influencing the solubility and reactivity of the this compound. tudelft.nl
Commonly used electron-donating solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). rsc.org The strength of the interaction and the resulting adduct formation can vary depending on the donor number of the solvent. northwestern.edu For instance, a stronger donor solvent will form a more stable adduct with the this compound. nih.gov
The table below summarizes the interaction of this compound with various electron-donating species.
| Interacting Species | Type | Nature of Interaction | Significance |
| Dimethylformamide (DMF) | Solvent | Lewis acid-base adduct formation | Solubilizes SnI₂ for precursor solutions |
| Dimethyl sulfoxide (DMSO) | Solvent | Lewis acid-base adduct formation, potential for redox reactions | Solubilizes SnI₂ but can oxidize Sn(II) under certain conditions rsc.org |
| Organic Ammonium Halides | Ligand | Coordination to Sn(II) center | Passivates defects in perovskite films nih.gov |
| Phosphine Ligands | Ligand | Electron donor-acceptor interaction | Modifies electronic properties of Sn(II) complexes ajol.info |
Redox Chemistry of Tin(II) to Tin(IV)
The redox chemistry of tin is characterized by the accessibility of the +2 and +4 oxidation states. libretexts.org While tin(IV) is generally the more stable oxidation state, tin(II) compounds like this compound are common. libretexts.org However, tin(II) is a strong reducing agent and is readily oxidized to tin(IV). libretexts.orglibretexts.org This propensity for oxidation is a critical factor in the stability and performance of this compound-based materials.
Oxidation Mechanisms and Influencing Factors (e.g., Air Exposure, Solvent Acidity, Thermal Stress)
The oxidation of tin(II) to tin(IV) in this compound can be initiated by several factors:
Air Exposure: Atmospheric oxygen is a primary oxidizing agent for tin(II) compounds. libretexts.org In the presence of air, SnI₂ can be oxidized to tin(IV) species.
Solvent Acidity: The acidity of the solvent can significantly influence the rate of oxidation. For example, in the presence of an acidic medium, dimethyl sulfoxide (DMSO) can oxidize Sn(II) to Sn(IV), a reaction that is catalyzed by hydroiodic acid. rsc.org
Thermal Stress: Elevated temperatures, such as those used for annealing thin films, can promote the oxidation of Sn(II). rsc.org
The proposed mechanism for the oxidation of Sn(II) by DMSO in an acidic environment involves a redox reaction where DMSO is reduced. rsc.org Lowering the temperature and the acidity of the solution can help to mitigate this unwanted oxidation. rsc.org
Identification and Quantification of Tin(IV) Species in Solution and Solid State
The presence of tin(IV) impurities can be detrimental to the performance of devices like perovskite solar cells. rsc.org Therefore, their identification and quantification are crucial. Several analytical techniques can be employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn-NMR is a powerful tool for directly probing the oxidation state of tin in both solution and solid-state samples. rsc.org It allows for the clear identification and quantification of Sn(II) and Sn(IV) species.
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and oxidation states of elements on the surface of a material. It is a valuable technique for analyzing the surface of thin films for the presence of Sn(IV).
Reduction Pathways to Metallic Tin
Under certain conditions, tin(II) ions can be reduced to metallic tin (Sn(0)). One common method to achieve this is through electrolysis. In an electrolytic cell containing a tin(II) salt solution, tin(II) ions can be reduced at the cathode to form metallic tin crystals. flinnsci.com This process is a classic example of a disproportionation reaction where the same reactant is simultaneously oxidized and reduced. flinnsci.com
Reaction Kinetics and Dynamics in Thin Film Formation Processes
The formation of thin films from this compound precursor solutions is a complex process governed by both thermodynamics and kinetics. numberanalytics.com The kinetics of the deposition process influences the growth rate and the final microstructure of the film. numberanalytics.commdpi.com
In the context of perovskite solar cells, the this compound is a key component of the precursor solution used to form the light-absorbing perovskite layer. The reaction kinetics during the film formation, which often involves techniques like spin-coating or vapor deposition, are critical for achieving a uniform and high-quality film. lidsen.commpg.de
Advanced Spectroscopic and Analytical Techniques for Diiodostannane Research
X-ray Diffraction (XRD) Techniques
X-ray diffraction (XRD) is a fundamental, non-destructive technique for analyzing crystalline materials like diiodostannane. jeol.comspectroscopyonline.com It provides detailed information about the atomic and molecular structure, including phase composition and crystal orientation. jeol.comspectroscopyonline.comrcsb.org
Powder X-ray Diffraction for Phase Identification and Crystalline Structure Determination
Powder X-ray diffraction (PXRD) is a primary method for identifying the crystalline phases of a material. Current time information in Tiranë, AL. Each crystalline solid produces a unique diffraction pattern, which acts as a fingerprint. northwestern.edu By comparing the experimental pattern of a this compound sample to reference patterns in databases like the International Centre for Diffraction Data (ICDD) or the Crystallography Open Database (COD), its constituent phases can be identified. acs.orgicdd.comcrystallography.net
PXRD is crucial for verifying the purity of synthesized this compound and for identifying any crystalline impurities, such as tin(IV) oxide (SnO₂), that may be present. researchgate.net The technique is also instrumental in determining the crystal structure of new phases or polymorphs of this compound that may form under different synthetic conditions. rsc.org
Angle-Dispersive X-ray Diffraction for High-Pressure Studies
Angle-dispersive X-ray diffraction (ADXRD) is a powerful technique for investigating the structural behavior of materials under high pressure. rsc.orgfigshare.comaps.org In studies on this compound, ADXRD has been employed to monitor phase transitions as pressure is increased. acs.orgresearchgate.net
Research has shown that under compression, this compound undergoes significant structural transformations. acs.orgresearchgate.net Initially, a gradual transition from a crystalline to an amorphous state is observed. acs.org This is followed by recrystallization into a new high-pressure crystal phase at approximately 33.18 GPa. acs.orgresearchgate.net The proposed structure for this new phase belongs to the C2/m space group. acs.org The XRD patterns also indicate a bond-breaking phenomenon occurring before the pressure-induced amorphization. acs.orgresearchgate.net
| Pressure (GPa) | Observed Phenomenon in this compound | Reference |
| 2.15 | Onset of changes in Sn-I bonding | acs.org |
| ~10.8 | Start of crystal-to-amorphous transition | acs.orgresearchgate.net |
| 33.18 | Recrystallization to a new high-pressure phase (C2/m space group) | acs.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the local chemical environment of specific atomic nuclei. For tin compounds, ¹¹⁹Sn NMR is particularly valuable due to the good sensitivity of the ¹¹⁹Sn isotope. academie-sciences.frhuji.ac.il
¹¹⁹Sn-NMR for Oxidation State Determination and Chemical Environment Probing
¹¹⁹Sn NMR spectroscopy is highly effective for determining the oxidation state of tin in compounds like this compound. rsc.org There is a significant difference in the chemical shifts for Sn(II) and Sn(IV) species, making it possible to distinguish and quantify them in a sample. cam.ac.uk For instance, solid-state ¹¹⁹Sn NMR has been used to characterize the oxidation states in SnI₂ precursors for perovskite synthesis. rsc.org Studies have shown that the ¹¹⁹Sn NMR chemical shift can span a very wide range, from -2500 ppm to +3000 ppm, reflecting the diverse electronic environments around the tin atom. northwestern.eduacademie-sciences.fr
In research on tin halide perovskites, ¹¹⁹Sn Magic Angle Spinning (MAS) NMR has been shown to be highly sensitive to the tin oxidation state. acs.org Materials prepared under reducing conditions typically show narrow signals characteristic of Sn(II), while exposure to air can lead to signal broadening and the appearance of Sn(IV) species. acs.orgrsc.org
| Tin Species | Oxidation State | Approximate ¹¹⁹Sn Chemical Shift (ppm) | Context | Reference |
| FASnI₃ (from CAAS-SnI₂) | Sn(II) | 85.2 | Solid-State MAS NMR | acs.org |
| SnI₂ | Sn(II) | Not specified, but distinct from Sn(IV) | Solid-State ¹¹⁹Sn-NMR | rsc.org |
| Oxidized Sn(IV) from SnI₂ | Sn(IV) | -1740 to -1745 | Solid-State ¹¹⁹Sn-NMR after air exposure | rsc.org |
| SnI₄ | Sn(IV) | ~-1740 | Solution-state ¹¹⁹Sn-NMR | nsf.gov |
Solution-State and Solid-State NMR Applications
Both solution-state and solid-state NMR find applications in the study of this compound and its derivatives.
Solution-state NMR is used to study this compound in various solvents, which is particularly relevant for understanding the chemistry of precursor solutions used in materials synthesis, such as for perovskite solar cells. arxiv.org For example, solution-state ¹¹⁹Sn-NMR has been used to monitor the oxidation of Sn(II) to Sn(IV) in dimethyl sulfoxide (B87167) (DMSO) solutions under different conditions. rsc.orgnsf.gov
Solid-state NMR (ssNMR) provides information about the structure and chemical environment of this compound in its solid form. researchgate.net This is crucial for characterizing the final material properties. Solid-state ¹¹⁹Sn MAS NMR experiments can distinguish between different crystalline phases and identify the presence of amorphous domains or degradation products like SnO₂. cam.ac.ukacs.org For instance, ¹¹⁹Sn MAS NMR spectra of FASnI₃ films prepared using a carboxylic acid-assisted synthesis (CAAS) with SnI₂ showed only the presence of the Sn(II) perovskite species, with no detectable signals from metallic tin or Sn(IV) species like FA₂SnI₆. acs.org
Vibrational Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nsf.govlibretexts.orglibretexts.orgspectroscopyonline.comwikipedia.org These techniques are used to identify functional groups and provide a "fingerprint" for molecular structures. rsc.orgnanophoton.net
In the context of this compound, vibrational spectroscopy has been used in conjunction with high-pressure XRD to study its structural stability. acs.orgresearchgate.net High-pressure Raman scattering measurements on SnI₂ have revealed a significant red shift (decrease in frequency) of the Sn-I symmetric stretching mode at a pressure of 2.15 GPa, indicating changes in the bonding environment leading up to a phase transition. acs.org
Theoretical calculations on a two-dimensional monolayer of SnI₂ have also provided insights into its vibrational properties. These calculations predict the phonon dispersion data and identify the frequencies of the optical modes. arxiv.org
| Technique | Observation | Condition/Method | Reference |
| Raman Scattering | Red shift of the Sn-I symmetric stretching mode | High pressure (2.15 GPa) | acs.org |
| Theoretical Calculation | Highest optical mode frequency at 150 cm⁻¹ | Phonon dispersion calculation for 2D SnI₂ | arxiv.org |
| Theoretical Calculation | Absorption starts around 2.35 eV (corresponding to the high-frequency region of the visible spectrum) | Calculated absorption coefficient spectra | researchgate.net |
Raman Scattering Measurements for Vibrational Properties and High-Pressure Investigations
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes within a material, offering a "fingerprint" of its molecular structure and bonding. osti.govarxiv.org In the study of this compound, Raman scattering is particularly valuable for probing its structural integrity and phase behavior under extreme conditions, such as high pressure.
Research employing high-pressure Raman spectroscopy has revealed significant pressure-induced transformations in crystalline SnI₂. mdpi.comresearchgate.net As pressure is applied, the material undergoes a gradual transition from a crystalline to an amorphous state before recrystallizing into a new high-pressure phase. mdpi.comresearchgate.net A key observation is the behavior of the Sn-I symmetric stretching mode. At a pressure of approximately 2.15 GPa, the intensity of this mode significantly decreases, and it exhibits a redshift, indicating changes in the Sn-I bond characteristics. mdpi.comresearchgate.netiaea.org Upon further compression to 33.18 GPa, the amorphous this compound recrystallizes into a new crystalline structure, identified as having a C2/m space group. mdpi.comresearchgate.net These findings are crucial for understanding the material's stability and structural evolution under mechanical stress.
Interactive Data Table: High-Pressure Raman Spectroscopy Findings for this compound
| Pressure (GPa) | Observed Phenomenon | Spectroscopic Signature | Reference |
| 2.15 | Onset of Amorphization | Decreased intensity and redshift of the Sn-I symmetric stretching mode. | mdpi.comresearchgate.netiaea.org |
| 33.18 | Recrystallization | Formation of a new high-pressure crystal phase (C2/m space group). | mdpi.comresearchgate.net |
Infrared Multiple-Angle Incidence-Resolved Spectroscopy (IR-MAIRS) for Reaction Dynamics
Infrared Multiple-Angle Incidence-Resolved Spectroscopy (IR-MAIRS) is a sophisticated technique used to characterize thin films by simultaneously revealing the in-plane (IP) and out-of-plane (OP) components of molecular vibrations. chalcogen.rothermofisher.com By analyzing a series of transmission spectra collected at various angles of incidence on a single sample, IR-MAIRS can elucidate the orientation of molecules relative to a substrate surface. thermofisher.comwikipedia.org This capability makes it a powerful tool for studying reaction dynamics, film growth mechanisms, and the molecular structure of interfaces. thermofisher.com
While IR-MAIRS is highly applicable for investigating the surface chemistry and reaction kinetics of thin-film materials, specific research applying this technique to this compound has not been detailed in the available literature. However, its potential for this compound research is significant. For instance, in the context of fabricating perovskite solar cells where SnI₂ is a precursor, IR-MAIRS could be used to monitor the orientation and interaction of SnI₂ molecules during thin-film deposition and their subsequent conversion into the perovskite layer, providing crucial insights into the reaction dynamics at the molecular level.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 5-10 nm of a material's surface. primescholars.com The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these electrons is characteristic of the element and its oxidation state.
For this compound (SnI₂), XPS is essential for verifying the oxidation state of tin as Sn(II) and for detecting surface impurities or degradation products. The primary tin signal, Sn 3d, exhibits a spin-orbit split into two peaks: Sn 3d₅/₂ and Sn 3d₃/₂. The binding energy for Sn(II) in the Sn 3d₅/₂ peak is typically found at approximately 486 eV. The presence of Sn(IV), which would indicate oxidation, is marked by a shift to a higher binding energy of around 486.7 eV. Similarly, the iodine I 3d₅/₂ peak is expected around 619 eV for metal iodides. XPS can therefore effectively confirm the purity of the SnI₂ surface and identify the presence of common oxidation products like tin(IV) oxide (SnO₂).
Interactive Data Table: Characteristic XPS Binding Energies for this compound Analysis
| Element | Orbital | Expected Binding Energy (eV) for SnI₂ | Notes | Reference |
| Tin (Sn) | Sn 3d₅/₂ | ~486.0 | Represents the Sn(II) oxidation state. | |
| Tin (Sn) | Sn 3d₃/₂ | ~494.4 | Spin-orbit component; splitting is ~8.4 eV. | |
| Tin (Sn) | Sn 3d₅/₂ | ~486.7 | Indicates oxidation to Sn(IV), as in SnO₂. | |
| Iodine (I) | I 3d₅/₂ | ~619.0 | Typical value for metal iodides. |
Electronic Absorption Spectroscopy for Band Gap Characterization
Electronic absorption spectroscopy, commonly performed using a UV-Visible spectrophotometer, is a fundamental technique for characterizing the optical properties of semiconductor materials. It measures the absorption of light as a function of wavelength, which corresponds to the excitation of electrons from the valence band to the conduction band. The minimum energy required for this transition is the band gap (Eg), a critical parameter for optoelectronic applications.
The band gap is typically determined from the absorption spectrum by creating a Tauc plot. primescholars.com This method relates the absorption coefficient (α) to the photon energy (hν) and the band gap (Eg) through the equation (αhν)¹/ⁿ = A(hν - Eg), where 'n' depends on the nature of the electronic transition (n = 1/2 for a direct allowed transition). By plotting (αhν)² versus hν for a direct band gap material and extrapolating the linear portion of the curve to the energy axis, the value of Eg can be determined. primescholars.com
While this is a standard method, definitive band gap values for pure, bulk this compound are not consistently reported in the surveyed literature. One study on SnI₂ crystals grown in a silica (B1680970) gel reported wide band gaps in the range of 3.2 to 4.3 eV, which may be influenced by the nano-polymeric nature of the sample. In the context of perovskite research, where SnI₂ is a key precursor, related materials like CsSnI₃ have a measured optical band gap of approximately 1.3 eV. Perovskite thin films based on (PEA)₂SnI₄ show a band gap that decreases from 1.991 to 1.970 eV upon annealing. These values for more complex structures derived from SnI₂ highlight the typical semiconductor nature expected of tin-iodide-based materials.
Thermo-gravimetric Analysis (TGA) for Degradation Pathway Elucidation
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is widely used to study the thermal stability of materials and to elucidate their degradation pathways by identifying the temperatures at which decomposition events occur and the mass of volatile products released.
TGA studies on this compound reveal crucial information about its purity and decomposition behavior. Commercial SnI₂ often contains tin(IV) iodide (SnI₄) as an impurity, which is readily detected by TGA. SnI₄ sublimes at a relatively low temperature of around 150 °C, resulting in an initial mass loss. mdpi.com Pure SnI₂ is more stable, with its main sublimation occurring at approximately 330 °C under an inert nitrogen atmosphere. mdpi.com
In the presence of air, the degradation pathway is altered significantly. TGA shows that SnI₂ undergoes oxidation at temperatures lower than its sublimation point. researchgate.net The primary degradation mechanism involves the reaction of two units of SnI₂ with oxygen to form one unit of tin(IV) oxide (SnO₂) and one unit of tin(IV) iodide (SnI₄). researchgate.net The newly formed SnI₄ is volatile and sublimes away, leading to a substantial mass loss (measured at 78%) at temperatures between 100-150 °C. researchgate.net The remaining, more thermally stable solid residue is SnO₂. researchgate.net This oxidative degradation pathway is the same whether it is initiated by heat or light. researchgate.net
Interactive Data Table: Thermal Degradation of this compound
| Condition | Temperature Range (°C) | Process | Products | Reference |
| Inert Atmosphere | ~150 | Sublimation of impurity | SnI₄ (g) | mdpi.com |
| Inert Atmosphere | ~330 | Sublimation of bulk material | SnI₂ (g) | mdpi.com |
| Air | 100 - 150 | Oxidative Decomposition | Volatile SnI₄ (g) and solid SnO₂ | researchgate.net |
Advanced Applications of Diiodostannane in Materials Science and Synthesis
Precursor Chemistry for Perovskite Photovoltaics and Optoelectronics
Diiodostannane is a cornerstone precursor for the fabrication of tin-based and mixed tin-lead halide perovskites. These materials are at the forefront of research into lead-free and highly efficient photovoltaic and optoelectronic devices. researchgate.netacs.orgnih.gov The properties of the final perovskite film are critically dependent on the chemistry of its SnI₂ precursor.
The quality of a perovskite thin film is paramount to the performance of a solar cell. This compound plays a crucial role in the crystallization dynamics that determine the final film morphology, including grain size and the presence of defects.
The crystallization of tin-based perovskites is notoriously rapid and difficult to control compared to their lead-based counterparts. researchgate.net This is largely attributed to the high Lewis acidity of SnI₂, which leads to a very fast reaction with Lewis base components in the precursor solution. unibo.itrsc.org Uncontrolled, this rapid crystallization can result in non-uniform films with small grains and a high density of pinholes, which are detrimental to device performance. unibo.it
To address this challenge, researchers have developed several strategies centered on modulating the reactivity of the SnI₂ precursor:
Additive Engineering: The introduction of Lewis base additives, such as urea (B33335) or pyridine, into the precursor solution can form stable intermediate complexes with SnI₂. acs.orgnih.gov This interaction slows down the nucleation and crystal growth process, allowing for the formation of higher-quality films with larger, more uniform crystal grains and reduced defects. nih.gov
Solvent Engineering: The choice of solvent is critical. Dimethyl sulfoxide (B87167) (DMSO), a common solvent, can oxidize Sn(II) during the film annealing process. rsc.org The use of alternative solvents or co-solvents that form stable intermediates with SnI₂ can retard crystallization and prevent unwanted oxidation. acs.org
Stoichiometry Control: Using an excess of SnI₂ in the precursor solution is a widely adopted method. This excess SnI₂ can help suppress the formation of tin vacancies and reduce p-type self-doping, leading to a more uniform and compact film morphology. researchgate.netacs.org This approach has been shown to significantly improve the performance of various tin-based perovskite solar cells. acs.org
By carefully controlling the interactions involving this compound, it is possible to produce compact, pinhole-free perovskite films with large crystal grains, which are essential for efficient charge transport and high-performance devices. rsc.org
A major hurdle for the commercialization of tin-based perovskite solar cells is their inherent instability, primarily due to the facile oxidation of tin from its active Sn²⁺ state to the inactive Sn⁴⁺ state. researchgate.netunibo.it this compound, as the source of Sn²⁺, is central to strategies aimed at enhancing both the stability and power conversion efficiency (PCE) of these lead-free devices.
The use of excess SnI₂ in the perovskite formulation serves a dual purpose. Firstly, it acts as a reservoir to compensate for Sn²⁺ vacancies, which are a primary defect in these materials and contribute to instability and high background carrier concentration. researchgate.netacs.org Secondly, tin halide additives can suppress the oxidation process, leading to more stable device operation. semanticscholar.org Research has demonstrated that introducing SnI₂ as an additive into the antisolvent during film fabrication can passivate defects, inhibit charge recombination, and significantly improve crystallinity. rsc.org
These strategies have led to notable improvements in device performance. For instance, optimizing the amount of SnI₂ in cesium tin iodide (CsSnI₃) devices, combined with a reducing atmosphere to protect the Sn²⁺ state, resulted in a PCE of 4.81%, a benchmark for inorganic lead-free perovskite cells at the time. researchgate.netacs.org In another study, combining a passivation strategy with SnI₂ in a mixed lead-tin perovskite solar cell achieved a champion PCE of 20.9% and maintained 88% of its initial efficiency after over 1000 hours in ambient air. rsc.org
| Perovskite System | Strategy | Reported Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| CsSnI₃ | Excess SnI₂ with reducing atmosphere | 4.81% | acs.org |
| FASnI₃ (Formamidinium Tin Iodide) | Cs⁺ doping to stabilize structure | 6.08% (vs. 3.74% for control) | researchgate.net |
| Sn-HP (Tin-based Halide Perovskite) | Interfacial modifier to control crystallization | 13.39% (vs. 10.42% for control) | rsc.org |
| FASnI₃ | Urea additive to regulate crystal growth | 14.22% (vs. 10.42% for control) | nih.gov |
| Mixed Pb-Sn Perovskite | SnI₂ as antisolvent additive for passivation | 20.9% | rsc.org |
The ability to tune the bandgap of a semiconductor is crucial for optimizing its light absorption and for applications in tandem solar cells and various optoelectronic devices. acs.orgrsc.org this compound is a fundamental building block in perovskite systems where the bandgap can be precisely engineered.
The bandgap of tin iodide-based perovskites is highly sensitive to their crystal structure. acs.org A primary method for tuning the bandgap is through structural templating, where the choice of organic cation (the 'A' site in the ABX₃ perovskite structure) used with the SnI₂ precursor dictates the degree of distortion in the Sn-I-Sn bond angles of the final crystal lattice. acs.orgduke.edunih.gov This distortion has a dominant effect on the electronic structure, and it is theoretically possible to tune the bandgap by as much as 1 eV through this method alone. acs.org
Furthermore, compositional engineering provides another powerful tool for bandgap tuning:
Halide Mixing: Incorporating bromide (Br⁻) alongside iodide (I⁻) in the perovskite structure, for example by using a mixture of SnI₂ and SnBr₂, can systematically increase the bandgap. nih.gov
A-Site Cation Mixing: Using different cations, such as methylammonium (B1206745) (MA⁺), formamidinium (FA⁺), and cesium (Cs⁺), with SnI₂ allows for the creation of perovskites with a range of bandgaps. Tin-based iodide perovskites generally feature narrow bandgaps between 1.24 eV and 1.4 eV, which is close to the ideal value for single-junction solar cells. unibo.itossila.com
B-Site Doping: Introducing a small amount of a "foreign metal," such as bismuth (Bi³⁺), into a this compound-based perovskite precursor can effectively and continuously tune the bandgap. rsc.org
This tunability makes this compound-based perovskites highly versatile for a wide array of applications, from efficient single-junction solar cells to the narrow-bandgap bottom cells in tandem photovoltaic devices. ossila.com
Enhancement of Stability and Performance in Lead-Free Perovskite Devices
Catalytic Roles in Chemical Transformations
Beyond its applications in materials science, this compound also functions as a catalyst in organic synthesis, primarily by leveraging its properties as a Lewis acid.
A Lewis acid is a chemical species that can accept a pair of electrons. This compound (SnI₂) is an effective Lewis acid because the tin(II) center has vacant orbitals capable of accepting electron density from Lewis bases (e.g., molecules with oxygen or nitrogen atoms). unibo.itcymitquimica.com The Lewis acidity of Sn²⁺ is notably high, exceeding that of many other divalent metals like Pb²⁺. unibo.itresearchgate.net
This property is exploited in organic catalysis to activate substrates. In a typical mechanism, the SnI₂ catalyst coordinates to an electron-rich site on a reactant, such as the carbonyl oxygen of an ester or carboxylic acid. researchgate.netacs.org This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophile. This activation facilitates reactions that might otherwise be slow or require harsher conditions. researchgate.net Tin(II) halides have been successfully used to catalyze reactions such as Knoevenagel condensations and aldol-type reactions. thieme-connect.de
While tin(II) chloride is more commonly documented, the catalytic principles extend to this compound. Tin(II) compounds are known to catalyze several important organic transformations, including:
Esterification and Transesterification: Tin compounds are effective catalysts for the formation of esters from carboxylic acids and alcohols (esterification) and for the exchange of the alcohol group in an ester (transesterification). researchgate.net These reactions are crucial in the production of biofuels, polymers, and specialty chemicals.
Carbon-Carbon Bond Formation: Tin(II) halides catalyze aldol (B89426) and Michael-type reactions, which are fundamental methods for forming carbon-carbon bonds in synthetic chemistry. thieme-connect.desigmaaldrich.com
Synthesis of Organotin Compounds: this compound is a precursor for synthesizing organotin compounds, which are themselves important reagents in reactions like the Stille coupling, a powerful method for creating carbon-carbon bonds. wikipedia.org
A notable example that highlights the Lewis acidic nature of tin is the synthesis of SnI₂ itself, which can be catalyzed by carboxylic acids. acs.org In this process, the acid interacts with the surface of metallic tin, facilitating the oxidative addition of iodine to form this compound. acs.org
Application as a Lewis Acid Catalyst in Organic Synthesis
Inorganic Synthesis Reagent and Precursor for Other Tin Compounds
This compound is a fundamental building block in the synthesis of a diverse range of tin-containing materials, from organometallic complexes to advanced semiconductors and oxides. guidechem.comthieme-connect.de Its utility stems from the reactivity of the tin-iodine bond and the +2 oxidation state of tin, which can be readily converted to the +4 state.
As a precursor, tin(II) iodide is instrumental in the fabrication of lead-free tin-based perovskite materials, which are promising for next-generation optoelectronic devices. sigmaaldrich.comresearchgate.net It is a key ingredient in the synthesis of perovskite thin films, such as methylammonium tin iodide (CH₃NH₃SnI₃) and formamidinium tin iodide (FASnI₃), which exhibit uniform surfaces and strong photoluminescence. guidechem.comsigmaaldrich.comthermofisher.inchemicalbook.com The quality of the SnI₂ precursor is critical, as Sn(IV) impurities can be detrimental to the performance and stability of the resulting perovskite devices. researchgate.nettcichemicals.com It is also used in the synthesis of hybrid semiconductors like [CH₃(CH₂)₁₁NH₃]SnI₃, which feature layers of tin(II) iodide. thermofisher.inchemicalbook.com
The role of SnI₂ as a precursor extends to the synthesis of various tin compounds as detailed in the table below.
| Target Compound/Material | Synthetic Role of this compound (SnI₂) | Reference |
| Organotin Halides | Reactant with organometallic reagents (e.g., organomercury) to form dialkyltin dihalides. thieme-connect.de | thieme-connect.de |
| Tin-based Perovskites (e.g., CH₃NH₃SnI₃, FASnI₃, CsSnI₃) | Essential precursor for the formation of the perovskite crystal structure. sigmaaldrich.comresearchgate.nettcichemicals.com | sigmaaldrich.comresearchgate.nettcichemicals.com |
| Tin(IV) Iodide (SnI₄) | Reacts with iodine in an oxidation reaction. | |
| Tin Oxide (SnO₂) | Can be used as a precursor material for tin oxide films. | |
| Tin Sulfide (B99878) (SnS) | Used in a catalytic system involving SnS nanoflakes. sigmaaldrich.com | sigmaaldrich.com |
Furthermore, tin(II) iodide serves as an analytical reagent in the spectrophotometric determination of precious metals like rhodium and iridium. thermofisher.inchemicalbook.com
Solid-State Ionics and Battery Applications (as an ionic conductor)
The field of solid-state ionics, which studies the movement of ions in solid materials, has identified this compound as a material of interest. tezu.ernet.innih.goveuropean-mrs.com Measurements have indicated that tin(II) iodide behaves as an ionic conductor, particularly in the temperature range of 339-440 K. samaterials.com This property allows it to be used in solid-state electrochemical devices.
In the realm of energy storage, SnI₂ has found applications in battery technology. It has been incorporated in a pressed disk form as either an anode or a cathode in early designs of solid-state batteries that utilize solid electrolytes. samaterials.comflashbattery.tech More recent research has highlighted its role as a dual-functional electrolyte additive in high-rate lithium-air (Li-air) batteries. sigmaaldrich.comsigmaaldrich.com In this capacity, it helps to protect the lithium metal anode and reduces the charging potential by promoting the decomposition of lithium peroxide (Li₂O₂), a key challenge in the cyclability of Li-air batteries. sigmaaldrich.comsigmaaldrich.com
The compound is also used more broadly in the fabrication of secondary batteries and to create tin-based perovskite solar cells and light-emitting devices. sigmaaldrich.comsigmaaldrich.com While not always the primary active material, its inclusion in battery systems can significantly enhance performance. For instance, quasi-solid-state aqueous tin-iodine batteries have been developed, demonstrating excellent cycling stability. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org In some advanced all-solid-state lithium metal batteries, surface modification with SnI₂ is being explored to create stable interfaces between the lithium anode and sulfide solid electrolytes, thereby suppressing dendrite formation. researchgate.netresearchgate.net
The ionic transport in tin-based materials is a critical area of study. In tin-based perovskites, for which SnI₂ is a precursor, mixed ionic-electronic conduction is a key phenomenon, with the migration of iodide ions being a significant factor in the material's properties and device stability. rsc.org
Future Research Directions and Unexplored Avenues
Novel Synthetic Strategies for Tailored Diiodostannane Morphologies and Nanostructures
The synthesis of advanced materials with precisely controlled morphologies and nanoscale features is a cornerstone of modern materials science. For this compound, moving beyond its use as a simple precursor to creating structured nanomaterials is a primary goal. Future research should focus on adapting established synthesis techniques from related tin halide perovskites to produce pure this compound nanostructures. nih.govnanoge.org
Key strategies to be explored include:
Colloidal Synthesis Methods: Techniques like hot-injection and ligand-assisted reprecipitation (LARP), which have been successful in producing monodisperse cesium tin iodide (CsSnI₃) nanocrystals, could be modified. frontiersin.orgacs.org Research should investigate the use of various capping ligands and solvent systems to control the size, shape (e.g., nanocubes, nanowires, nanosheets), and colloidal stability of this compound nanoparticles. nih.gov
Chemical Vapor Deposition (CVD): Exploring CVD and other vapor-phase deposition techniques could enable the growth of high-quality, uniform thin films of this compound, which is essential for electronic device fabrication.
Template-Assisted Synthesis: The use of hard or soft templates could provide a pathway to complex and hierarchical this compound structures.
| Synthetic Strategy | Objective | Key Parameters to Investigate | Potential Morphology |
| Hot-Injection | Monodisperse Nanocrystals | Precursor concentration, temperature, ligand type (e.g., oleylamine, oleic acid), SnI₂ to ligand ratio. nih.gov | Quantum dots, nanocubes. |
| Ligand-Assisted Reprecipitation (LARP) | Room-temperature synthesis of nanocrystals | Solvent/antisolvent system, ligand concentration. frontiersin.org | Nanoparticles, thin films. |
| Chemical Vapor Deposition (CVD) | Uniform, crystalline thin films | Substrate temperature, precursor flow rate, pressure. frontiersin.org | Thin films, 2D layers. |
| Anion Exchange | Compositional Tuning | Mixing with other metal halide nanocrystals (e.g., SnCl₂, SnBr₂). acs.org | Mixed-halide stannane (B1208499) nanostructures. |
This table is interactive. Click on the headers to sort.
The successful development of these strategies will be crucial for investigating the size- and shape-dependent properties of this compound.
In-depth Mechanistic Studies of Complex this compound Reactivity and Catalysis
Tin(II) halides, such as tin(II) chloride, are known to be versatile Lewis acid catalysts and reagents in a variety of organic transformations, including esterifications and carbonyl allylation reactions. ateneo.edursc.orgskemman.is However, the specific reactivity and catalytic potential of this compound are significantly underexplored.
Future mechanistic studies should aim to:
Elucidate Catalytic Cycles: Investigate the role of this compound as a catalyst in reactions such as polymerization, cross-coupling, and functional group transformations. google.com This involves identifying key intermediates and transition states, similar to studies performed on palladium-tin catalytic systems. ateneo.edu
Understand Reaction Pathways: Study the insertion reactions of this compound into metal-halogen bonds, which could lead to the synthesis of novel organometallic complexes. acs.orgresearchgate.net Understanding the kinetics and thermodynamics of these reactions is essential.
Probe Redox Chemistry: The facile oxidation of Sn(II) to Sn(IV) is a critical aspect of tin chemistry. nanoge.orgnumberanalytics.com Detailed mechanistic studies are needed to understand and control this process, which is vital for its application in catalysis and materials science where the +2 oxidation state is often desired.
| Research Area | Focus | Experimental/Theoretical Approach | Potential Outcome |
| Lewis Acid Catalysis | Esterification, Aldol (B89426) reactions, Friedel-Crafts. rsc.org | In-situ spectroscopy (NMR, IR), kinetic studies, computational modeling (DFT). | Development of efficient and selective catalytic processes. |
| Organometallic Reactivity | Insertion into M-X bonds, formation of stannylene complexes. acs.orgacs.org | Single-crystal X-ray diffraction, multinuclear NMR. | Synthesis of novel bimetallic and organotin compounds. |
| Redox Chemistry | Controlled oxidation and reduction pathways. nih.gov | Cyclic voltammetry, spectroscopic monitoring of reactions with oxidants/reductants. | Enhanced stability in devices and controlled use as a reducing agent. |
This table is interactive. Click on the headers to sort.
Exploration of New this compound Coordination Complexes and Adducts with Diverse Ligand Sets
The coordination chemistry of this compound is a fertile ground for discovery. The formation of coordination complexes can stabilize the Sn(II) state, modify its electronic properties, and create precursors for new materials. nih.gov Research in this area should focus on synthesizing and characterizing new this compound complexes with a wide variety of ligand types.
Promising ligand classes for investigation include:
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that can form stable adducts with main group elements, including tin(II) halides. acs.org
Phosphines and Phosphine Oxides: These ligands can coordinate to tin(II) centers, influencing the geometry and reactivity of the resulting complexes. researchgate.net
Chalcogen-Containing Ligands: Ligands containing sulfur or tellurium have been shown to form interesting dimeric structures with tin(II) centers through secondary bonding interactions. nih.govmdpi.com
Cyano-Functionalized Ligands: The strong coordination between cyano groups and Sn(II) has been shown to inhibit oxidation in perovskite films, a strategy that could be applied to discrete this compound complexes. nih.gov
Systematic studies are needed to understand how ligand sterics and electronics influence the structure (e.g., monomeric vs. dimeric), stability, and properties of these new compounds. nih.gov
Advanced Computational Modeling for Predictive Design of this compound-Based Materials
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting material properties and guiding experimental work. wikipedia.org While extensively applied to tin-based perovskites, dedicated computational studies on pure this compound and its derivatives are lacking. nanoge.orgresearchgate.net
Future computational efforts should focus on:
Predicting Fundamental Properties: Calculating the electronic band structure, optical absorption spectra, and defect energetics of crystalline and amorphous this compound. sciencepublishinggroup.comarxiv.org
Designing Novel Materials: Modeling the properties of this compound nanostructures (e.g., quantum dots, 2D sheets) to understand quantum confinement effects and predict their behavior.
Simulating Interfaces: Investigating the interface between this compound and other materials (e.g., charge transport layers in a solar cell) to predict band alignment and charge transfer efficiency. mdpi.comnih.gov
Understanding Defect Chemistry: Modeling intrinsic defects (e.g., vacancies, interstitials) and the effects of extrinsic dopants to devise strategies for improving material quality and performance. nanoge.org
| Modeling Technique | Research Target | Key Properties to Calculate | Potential Impact |
| Density Functional Theory (DFT) | Bulk and nanostructured SnI₂ | Electronic band structure, density of states, defect formation energies. nanoge.orgarxiv.org | Guiding synthesis of materials with desired electronic properties. |
| Time-Dependent DFT (TD-DFT) | Optical Properties | Absorption/emission spectra, exciton (B1674681) binding energies. researchgate.net | Design of optoelectronic devices (LEDs, photodetectors). |
| Molecular Dynamics (MD) | Structural Distortions & Stability | Radial distribution functions, phase stability at different temperatures. acs.org | Understanding local structure and material stability. |
| Device-Level Simulation (e.g., SCAPS) | Solar Cell/Transistor Performance | Power conversion efficiency, charge mobility, I-V characteristics. researchgate.netmdpi.com | Optimizing device architecture for high performance. |
This table is interactive. Click on the headers to sort.
These computational insights will accelerate the rational design of this compound-based materials for specific applications.
Emerging Applications in Novel Electronic and Sensing Technologies
While this compound is a key ingredient in lead-free perovskite solar cells and photodetectors, its potential as a primary active material in electronic and sensing devices is an exciting and unexplored frontier. nih.govresearchgate.net The favorable electronic properties of tin-based materials, such as high charge carrier mobility, suggest significant potential. nih.govacs.org
Future research should explore the use of this compound in:
Thin-Film Transistors (TFTs): Tin-halide perovskites have shown promise for p-channel TFTs. acs.org Investigating pure this compound or its doped variants as the semiconductor channel could lead to new avenues in transparent and flexible electronics.
Gas Sensors: The reactivity of the tin center and the potential for surface modifications suggest that this compound-based films or nanostructures could be developed as chemical sensors for various gases.
Photodetectors and Imaging: Building on the success of tin-halide perovskite photodetectors, devices using this compound could be targeted for specific spectral ranges. nih.gov Its application in large-area, low-power image sensors is a particularly attractive goal. nih.gov
Thermoelectric Devices: The properties of some metal halides suggest that this compound could be investigated for its potential in converting waste heat into electrical energy.
Success in these areas will depend on achieving high-quality materials through the advanced synthesis and processing techniques outlined in the preceding sections.
Q & A
Q. How should researchers balance open science principles with intellectual property concerns in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
